molecular formula C17H17N3O2S B607433 Unii-OW22Q34gij CAS No. 1374760-95-8

Unii-OW22Q34gij

Cat. No. B607433
M. Wt: 327.4
InChI Key: QGDQESUNCJQMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FEMA-4809 is a highly potent TRPM8 agonist that is used as a cooling agent.

Scientific Research Applications

Global Substance Registration and Identifiers

  • The US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) developed the Global Substance Registration System (GSRS), which provides scientific descriptions of substances relevant to medicine and translational research. This system includes unique ingredient identifiers (UNIIs) like Unii-OW22Q34gij and offers detailed descriptions for over 100,000 substances (Peryea et al., 2020).

Pharmacogenetics Research Network

  • The NIH Pharmacogenetics Research Network (PGRN) aims to correlate drug response with genetic variation. This network encompasses diverse scientific information related to drugs, stored and annotated in the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB). This resource is instrumental in understanding the genetic factors influencing drug responses and interactions (Giacomini et al., 2007).

Drug Discovery and Development

  • Drug discovery and development have evolved significantly over the past century, increasingly guided by pharmacology and clinical sciences. The integration of molecular biology and genomic sciences has led to the development of recombinant proteins and monoclonal antibodies, enriching the therapeutic armamentarium. This process is crucial for identifying potential therapeutic targets and developing new treatment options (Drews, 2000).

Toxicological Research and Experimentation

  • The National Center for Toxicological Research, established by the FDA and the EPA, focuses on the long-term, low-dose effects of potentially toxic substances, including carcinogens. Their research involves complex experiments with large animal populations, emphasizing the importance of accurate data collection and classification for experimental planning (Cranmer et al., 1978).

Clinical Trials and Drug Efficacy

  • The translation of drugs from animal models to humans is a critical step in drug development. This process involves determining the metabolism, pharmacologic actions, and safety of drugs in humans. It is essential for advancing medical therapy and ensuring that research findings are valid for the general population (Norman, 2019).

Reproducibility in Toxicology

  • Reproducibility of data in scientific research, including toxicology, is a crucial aspect. Efforts to improve reproducibility involve careful experiment design, robust data collection, and openness to scrutiny. This is vital for the credibility of scientific findings and their implications for public health and environmental safety (Miller, 2014).

properties

CAS RN

1374760-95-8

Product Name

Unii-OW22Q34gij

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4

IUPAC Name

N-(1H-Pyrazol-3-yl)-N- (thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-13-4-6-14(7-5-13)22-12-17(21)20(16-8-9-18-19-16)11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,18,19)

InChI Key

QGDQESUNCJQMSA-UHFFFAOYSA-N

SMILES

O=C(N(C1=NNC=C1)CC2=CC=CS2)COC3=CC=C(C)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FEMA-4809;  FEMA 4809;  FEMA4809; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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